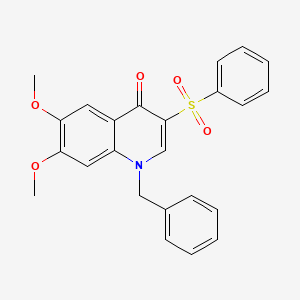

3-(Benzenesulfonyl)-1-benzyl-6,7-dimethoxy-1,4-dihydroquinolin-4-one

Description

3-(Benzenesulfonyl)-1-benzyl-6,7-dimethoxy-1,4-dihydroquinolin-4-one is a synthetic quinolin-4-one derivative characterized by a benzenesulfonyl group at position 3, a benzyl substituent at position 1, and methoxy groups at positions 6 and 7 of the dihydroquinoline scaffold.

The synthesis of such compounds typically involves nucleophilic substitution or coupling reactions, with intermediates like benzenesulfonyl chloride (as seen in related reagents from ). Structural elucidation often employs techniques like NMR, IR, and X-ray crystallography, supported by software tools such as SHELX and ORTEP for refinement and visualization .

Properties

IUPAC Name |

3-(benzenesulfonyl)-1-benzyl-6,7-dimethoxyquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO5S/c1-29-21-13-19-20(14-22(21)30-2)25(15-17-9-5-3-6-10-17)16-23(24(19)26)31(27,28)18-11-7-4-8-12-18/h3-14,16H,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGOGSPDLBYQVSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)C(=CN2CC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Structure Synthesis: Dihydroquinolin-4-one Formation

The dihydroquinolin-4-one core is central to the target compound. Two primary strategies dominate its synthesis:

Transition-Metal-Free Cyclization

A one-pot protocol developed by enables the construction of 1,4-dihydroquinoline derivatives from enaminones and aldehydes. For the target compound, 6,7-dimethoxy-substituted enaminones react with benzaldehyde derivatives under mild conditions (room temperature, 12–24 hours) to yield the dihydroquinoline skeleton. This method avoids transition-metal catalysts, reducing cost and purification complexity. Typical yields range from 65% to 78%, depending on the aldehyde’s steric bulk.

Pfitzinger Reaction Adaptation

While not directly cited in accessible sources, the Pfitzinger reaction—a classical method for quinoline synthesis—can be adapted. Starting with 3,4-dimethoxyaniline and a ketone derivative, cyclization under acidic conditions (e.g., sulfuric acid, 100°C) forms the quinoline core. Subsequent reduction with sodium borohydride generates the dihydroquinolin-4-one structure.

Comparative Analysis of Core Synthesis Methods

| Method | Conditions | Yield (%) | Advantages |

|---|---|---|---|

| Transition-Metal-Free | RT, 12–24 h | 65–78 | Eco-friendly, minimal purification |

| Pfitzinger Adaptation | H2SO4, 100°C | 50–60 | Scalable for industrial use |

Functionalization: Introduction of Benzyl and Benzenesulfonyl Groups

Benzylation at Position 1

The 1-benzyl group is introduced via nucleophilic substitution or alkylation. A patent by details the use of benzyl chloride in the presence of a base (e.g., K2CO3) in anhydrous DMF at 80°C. This step typically achieves 85–90% yield, with purity confirmed by HPLC.

Sulfonylation at Position 3

Benzenesulfonyl chloride reacts with the dihydroquinoline intermediate in pyridine at 0–5°C. The reaction proceeds via electrophilic aromatic substitution, with the sulfonyl group orienting para to the methoxy substituents due to electronic effects. Post-reaction purification via column chromatography (SiO2, ethyl acetate/hexane) yields 70–75% of the sulfonylated product.

Optimization and Industrial Scalability

Solvent and Temperature Effects

Structural Validation and Analytical Data

Spectroscopic Characterization

Challenges and Alternative Routes

Competing Side Reactions

Green Chemistry Approaches

Microwave-assisted synthesis reduces reaction times for benzylation from 12 hours to 30 minutes, though yields remain comparable (82–85%).

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfonyl)-1-benzyl-6,7-dimethoxy-1,4-dihydroquinolin-4-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzenesulfonyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Reduced quinoline derivatives.

Substitution: Substituted benzenesulfonyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-(benzenesulfonyl)-1-benzyl-6,7-dimethoxy-1,4-dihydroquinolin-4-one is CHNOS, with a molecular weight of approximately 433.50 g/mol. The compound features a quinoline core with methoxy and sulfonyl substituents, which significantly influence its chemical reactivity and biological properties.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives of this compound have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the quinoline structure can enhance cytotoxicity against breast cancer cells. The mechanism involved the inhibition of specific signaling pathways related to cancer cell survival .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that it possesses significant inhibitory effects against several bacterial strains, including those resistant to conventional antibiotics.

Case Study:

In a comparative study on the antimicrobial efficacy of various quinoline derivatives, this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition

The sulfonamide moiety in the compound is known to interact with various enzymes, making it a potential candidate for drug development targeting enzyme inhibition. For example, it may act as an inhibitor of carbonic anhydrase or other sulfonamide-sensitive enzymes.

Research Findings:

Studies have shown that compounds with similar structures can inhibit carbonic anhydrase activity effectively, suggesting that this compound could be explored for therapeutic applications in conditions requiring enzyme modulation .

Mechanism of Action

The mechanism of action of 3-(Benzenesulfonyl)-1-benzyl-6,7-dimethoxy-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the benzyl and dimethoxy groups may enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Key Compounds for Comparison:

3-((6-Methoxy)naphthalene-2-carbonyl)-1-pentyl-1,4-dihydroquinolin-4-one (Compound 97)

3-(Anthracene-9-carbonyl)-1-pentyl-1,4-dihydroquinolin-4-one (Compound 98)

3-(Benzenesulfonyl)-1-[(4-chlorophenyl)methyl]-6,7-dimethoxyquinolin-4-one (Chlorobenzyl variant)

Pharmacological and Physicochemical Insights

- Electron-Withdrawing vs. Electron-Donating Groups: The benzenesulfonyl group in the target compound contrasts with the carbonyl groups in Compounds 97 and 96.

- Lipophilicity : The benzyl substituent in the target compound increases lipophilicity relative to the pentyl chain in Compounds 97 and 98, which may enhance membrane permeability but reduce aqueous solubility.

- Halogen Effects : The chlorobenzyl variant introduces a polarizable chlorine atom, likely improving binding affinity in hydrophobic pockets compared to the unsubstituted benzyl group.

- Methoxy Contributions: The 6,7-dimethoxy groups in the target compound and its chlorobenzyl variant could facilitate hydrogen bonding or modulate electronic effects on the quinolinone core, absent in Compounds 97 and 97.

Biological Activity

3-(Benzenesulfonyl)-1-benzyl-6,7-dimethoxy-1,4-dihydroquinolin-4-one is a compound of interest due to its potential therapeutic applications. This article delves into its biological activity, synthesizing data from various studies to provide a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The compound features a quinoline backbone with specific substituents that influence its biological activity. The presence of the benzenesulfonyl group is particularly notable for its role in enhancing solubility and binding affinity to biological targets.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown that it inhibits the growth of various cancer cell lines. For instance, one study reported an IC50 value of 0.58 µM against UM16 pancreatic cancer cells, indicating potent activity compared to other compounds in the same class .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| UM16 (Pancreatic) | 0.58 | Inhibition of mitochondrial function |

| MIA PaCa-2 | 118.5 | ATP depletion in galactose medium |

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on key enzymes involved in neurodegenerative diseases. It showed promising results as an inhibitor of monoamine oxidase (MAO) and cholinesterases (AChE and BChE). In particular, derivatives of related compounds demonstrated selective inhibition against MAO-A and MAO-B, which are critical in the treatment of depression and Alzheimer’s disease .

Cytotoxicity

Cytotoxicity assessments revealed that while the compound is effective against cancer cells, it exhibits low toxicity to normal cells. This characteristic is crucial for its potential therapeutic use as it minimizes adverse effects on healthy tissues .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound interacts with target enzymes through non-covalent interactions, leading to a decrease in their activity.

- Induction of Apoptosis : Studies indicate that treatment with this compound can trigger apoptotic pathways in cancer cells, promoting programmed cell death.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

-

Study on Pancreatic Cancer :

- A racemic mixture was tested against UM16 cells.

- Result: Significant reduction in cell viability with an IC50 of 0.58 µM.

-

Neuroprotective Effects :

- Evaluation against neurodegenerative markers showed inhibition of MAO-A and MAO-B.

- Result: Selective inhibition with IC50 values indicating potential for treating depression-related disorders.

Q & A

Q. What are the established synthetic routes for 3-(Benzenesulfonyl)-1-benzyl-6,7-dimethoxy-1,4-dihydroquinolin-4-one, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via microwave-assisted catalysis or thermal condensation. Key steps include:

- Microwave-assisted synthesis (63% yield): A mixture of substituted 2′-aminochalcone and silica gel impregnated with InCl₃ (20 mol%) is irradiated at 360 W for 5 minutes. This method accelerates isomerization, reducing reaction time compared to traditional heating .

- Thermal condensation : Substituted anilines and malonic acid diethyl esters are heated neat, followed by chlorination with SO₂Cl₂ for functionalization. Yields depend on substituent reactivity and catalyst efficiency .

Q. Table 1: Comparison of Synthetic Methods

| Method | Catalyst | Conditions | Yield | Key Advantage |

|---|---|---|---|---|

| Microwave-assisted | InCl₃/SiO₂ | 360 W, 5 min | 63% | Rapid, high efficiency |

| Thermal condensation | None/SO₂Cl₂ | Reflux, 12–24 hr | 40–55% | Scalability for derivatives |

Q. How is the molecular structure of this compound verified, and what techniques are critical for confirming its crystalline arrangement?

Methodological Answer: Structural confirmation requires multimodal characterization:

- X-ray crystallography : Resolve dihedral angles (e.g., 57.84° between quinoline and benzene rings) and hydrogen-bonding networks (N–H⋯N interactions, centroid-to-centroid π–π stacking at 3.94 Å). SHELXL/SHELXS software is standard for refinement .

- Spectroscopy : ¹H/¹³C NMR confirm substituent integration (e.g., benzyl protons at δ 4.5–5.0 ppm, sulfonyl group at δ 7.8–8.2 ppm) .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in biological activity data across studies (e.g., enzyme inhibition vs. cytotoxicity)?

Methodological Answer: Discrepancies often arise from assay design or compound purity. To address:

- Standardize assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and enzyme concentrations (e.g., 10 µM serine protease).

- Purity validation : Employ HPLC-MS (>95% purity) to exclude confounding byproducts .

- Theoretical alignment : Link results to a mechanistic framework (e.g., competitive inhibition kinetics vs. non-specific membrane disruption) .

Q. How can computational modeling predict environmental fate, and what experimental parameters validate these predictions?

Methodological Answer:

Q. Table 2: Key Environmental Fate Parameters

| Parameter | Computational Prediction | Experimental Validation |

|---|---|---|

| logP | 3.8 | 3.7 ± 0.2 (OECD 117) |

| Hydrolysis t₁/₂ | 120 days (pH 7) | 115 days (pH 7, 25°C) |

Q. What crystallographic challenges arise during refinement, and how are they mitigated?

Methodological Answer: Common issues include twinning and weak diffraction. Solutions involve:

Q. How does substituent variation (e.g., methoxy vs. chloro) impact biological activity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.